Violuric acid

Overview

Description

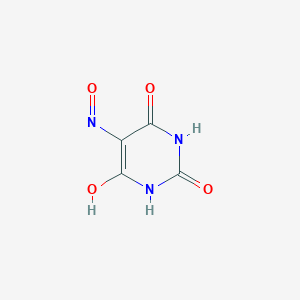

Violuric acid, also known as 6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione, is an organic compound with the molecular formula C4H3N3O4. It crystallizes as a white or off-white monohydrate and is notable for forming deeply colored salts. The compound has attracted significant attention due to its unique chemical properties and applications in various fields .

Mechanism of Action

Target of Action

Violuric acid is an organic compound that has been identified as a redox mediator used in the laccase system . The primary target of this compound is the enzyme laccase, which is a type of oxidase that plays a crucial role in the oxidation of phenolic compounds .

Mode of Action

The interaction of this compound with laccase is based on its redox properties. This compound acts as a mediator, facilitating the transfer of electrons from the substrate to the enzyme . This interaction results in the oxidation of the substrate and the reduction of the enzyme, thereby enabling the enzyme to continue its catalytic cycle .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving laccase. Laccase is involved in various biological processes, including lignin degradation, pigment biosynthesis, and detoxification . By acting as a redox mediator, this compound enhances the efficiency of these processes .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of this compound’s action is the enhancement of laccase-mediated oxidation processes . This can lead to increased efficiency in the degradation of lignin and other phenolic compounds . Additionally, this compound and its derivatives have been used as analytical reagents for the spectrophotometric determination and titration of various metals and metal ions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the redox potential of this compound . Additionally, the presence of other compounds, such as metals, can also influence the action of this compound

Biochemical Analysis

Biochemical Properties

Violuric acid and many of its derivatives, such as thiothis compound, 1,3-dimethylthis compound, and diphenylthiothis compound, have historically been used as analytical reagents for spectrophotometric determination and titration of various metals and metal-ions . These interactions are often deeply colored, indicating a strong interaction between this compound and these biomolecules .

Cellular Effects

Given its role as an analytical reagent, it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to readily deprotonate to give salts of the anion [ON=C(CONH)2CO]−, which are often deeply colored . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its stability and the fact that it readily forms salts, it is likely that this compound has long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Given its role as an analytical reagent, it is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its ability to form salts, it is likely that this compound interacts with various transporters and binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Given its ability to form salts, it is likely that this compound is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Violuric acid was first synthesized by Adolf Baeyer through the reaction of barbituric acid with nitrous acid . Another common method involves the condensation of alloxan with hydroxylamine hydrochloride . The reaction typically proceeds under mild conditions, yielding this compound in high purity.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory procedures mentioned above. The scalability of these methods allows for the production of this compound in larger quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Violuric acid undergoes various chemical reactions, including:

Reduction: The reduction of this compound typically involves the conversion of the nitroso group to an amino group.

Substitution: this compound can participate in substitution reactions, particularly with metal ions to form brightly colored salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Metal salts like sodium hydroxide and potassium hydroxide are used to form violurate salts.

Major Products:

Oxidation: Neutral radicals of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Violurate salts with vibrant colors, depending on the metal ion involved.

Scientific Research Applications

Violuric acid has a wide range of applications in scientific research:

Medicine: The compound’s ability to form stable radicals makes it a potential candidate for studying oxidative stress and related biological processes.

Comparison with Similar Compounds

Barbituric acid: A precursor in the synthesis of violuric acid, sharing a similar pyrimidine structure.

Thiothis compound: A sulfur-containing derivative of this compound with similar chemical properties.

1,3-Dimethylthis compound: A methylated derivative with distinct spectrophotometric characteristics.

Uniqueness: this compound is unique due to its ability to form deeply colored salts with various metal ions, a property not commonly observed in its analogs. This characteristic makes it particularly valuable in analytical chemistry for the detection and quantification of metal ions .

Biological Activity

Violuric acid, chemically known as 2,4,5,6(1H,3H)-pyrimidinetetrone 5-oxime, was first synthesized by Bayer in 1864. This compound has garnered significant attention in various fields, particularly in biological research due to its diverse biological activities. Notably, it has been identified as an antihypoxic agent , a reversible monoamine oxidase-B inhibitor , and a potential therapeutic for neurodegenerative diseases such as Parkinson's disease. Its ability to form complexes with metal ions enhances its biological efficacy, making it a subject of extensive study.

This compound exhibits unique chemical properties:

- Weak Triprotic Acid : It has three dissociation constants (pKa) in aqueous solution: , , and .

- Tautomerism : this compound can exist in multiple tautomeric forms, with the triketo form being the most stable .

Antihypoxic Activity

This compound has been shown to possess antihypoxic properties, which may help in preventing cellular damage during hypoxic conditions. This activity is particularly relevant in conditions such as stroke or ischemia where oxygen supply is compromised.

Antimicrobial Properties

Research indicates that this compound can inhibit the growth of various microorganisms including algae, bacteria, and fungi. Its cobalt complexes have demonstrated antiviral and antibacterial activities, suggesting potential applications in treating infections .

Neuroprotective Effects

As a reversible monoamine oxidase-B inhibitor, this compound may play a role in neuroprotection by modulating neurotransmitter levels. This property is particularly beneficial in the context of neurodegenerative diseases like Parkinson's disease .

Anticancer Potential

Studies have indicated that complexes formed between this compound derivatives and platinum(II) show activity against human acute myeloid leukemia (HL-60) cells. This suggests that this compound could be explored further for its anticancer properties .

Laccase-Mediated Reactions

This compound acts as a mediator in laccase-catalyzed reactions, enhancing the degradation of pesticides and other toxic compounds. This enzymatic action underscores its potential utility in bioremediation and environmental applications .

DNA Binding Affinity

Recent studies have demonstrated that this compound and its metal complexes (e.g., Mn(II) and Cu(II)) exhibit significant binding affinity to DNA. This interaction may contribute to their therapeutic effects against viral infections such as SARS-CoV-2 .

Case Studies

Properties

IUPAC Name |

6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-2-1(7-11)3(9)6-4(10)5-2/h(H3,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRVLSKRYVIEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058954 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-39-8 | |

| Record name | Violuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyiminobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIOLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05RFR8AC84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.